
1,1'-(1,2-Dichloroethane-1,1-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-1,2-dichloroethane is an organic compound characterized by the presence of two phenyl groups and two chlorine atoms attached to an ethane backbone. This compound is part of the broader class of chlorinated hydrocarbons, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1,1-Diphenyl-1,2-dichloroethane typically involves the chlorination of diphenylethane. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the ethane backbone. Industrial production methods often utilize a fixed bed catalyst to facilitate the chlorination process, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,1-Diphenyl-1,2-dichloroethane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated derivatives.
Reduction: Reduction reactions typically involve the removal of chlorine atoms, leading to the formation of less chlorinated products.
Substitution: The chlorine atoms in 1,1-Diphenyl-1,2-dichloroethane can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1-Diphenyl-1,2-dichloroethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of other chlorinated hydrocarbons and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-1,2-dichloroethane involves its interaction with cellular components, leading to various biochemical effects. The compound can induce oxidative stress, disrupt cellular membranes, and interfere with normal cellular functions. These effects are mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways .
Comparison with Similar Compounds
1,1-Diphenyl-1,2-dichloroethane is similar to other chlorinated hydrocarbons, such as dichlorodiphenyldichloroethane (DDD) and 1,2-dichloroethane. it is unique in its specific structural arrangement and the presence of two phenyl groups, which confer distinct chemical and physical properties. Similar compounds include:
Dichlorodiphenyldichloroethane (DDD): An organochlorine insecticide with similar structural features but different applications.
1,2-Dichloroethane: Commonly used in the production of vinyl chloride and as a solvent in various industrial processes .
Properties
CAS No. |
59856-00-7 |
|---|---|
Molecular Formula |
C14H12Cl2 |
Molecular Weight |
251.1 g/mol |
IUPAC Name |
(1,2-dichloro-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H12Cl2/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
CAIWDWJZVLBZBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


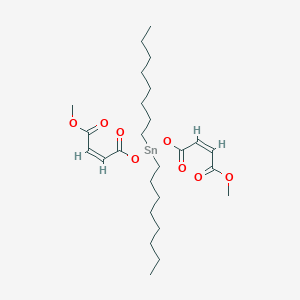
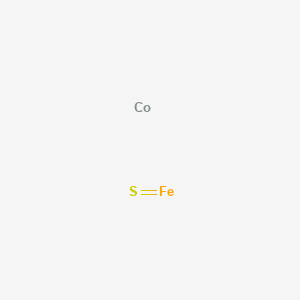
![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)
![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)

![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)


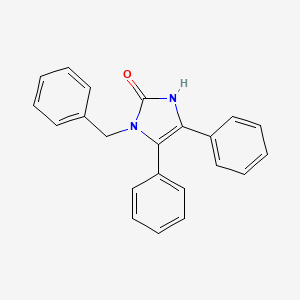
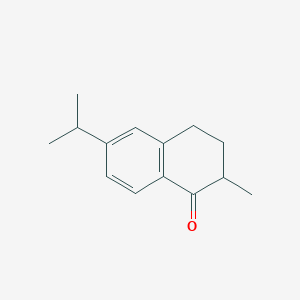

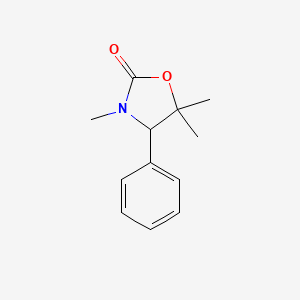
![Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate](/img/structure/B14607225.png)
![4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14607226.png)
